2,5-Dimethoxy-3-nitropyridine
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Overview
Description
2,5-Dimethoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C7H8N2O4. It is characterized by the presence of two methoxy groups at the 2 and 5 positions and a nitro group at the 3 position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3-nitropyridine typically involves the nitration of 2,5-dimethoxypyridine. This can be achieved using a nitrating agent such as nitric acid in the presence of a catalyst like trifluoroacetic anhydride (TFAA). The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2,5-Dimethoxy-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2,5-Dimethoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. The compound’s effects are mediated through its ability to undergo substitution and reduction reactions, which can alter its interaction with biological molecules .
Comparison with Similar Compounds
2,5-Dimethoxypyridine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitropyridine: Lacks the methoxy groups, affecting its electronic properties and reactivity.
2,6-Dimethoxy-3-nitropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2,5-Dimethoxy-3-nitropyridine is unique due to the combination of methoxy and nitro groups on the pyridine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical and biological applications.
Biological Activity
2,5-Dimethoxy-3-nitropyridine is a pyridine derivative notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered interest due to its structural characteristics, which suggest various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features two methoxy groups at the 2 and 5 positions and a nitro group at the 3 position of the pyridine ring. Its molecular formula is C8H10N2O4 with a molecular weight of approximately 198.18 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 25 | |
Bacillus subtilis | 10 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound's structural features imply potential anti-inflammatory effects. Preliminary studies have indicated that it may inhibit pro-inflammatory cytokines, although detailed mechanisms are still under investigation. Further research is required to elucidate its pathways of action.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A study involving various cancer cell lines revealed that the compound exhibits cytotoxic effects:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa | 30 | |
MCF-7 | 25 | |
A549 | 20 |
These findings indicate that it may interact with specific molecular targets involved in cancer development.
The biological activity of this compound is believed to stem from its ability to bind to various enzymes and receptors. The nitro group can undergo reduction to form amine derivatives, which may play a role in modulating enzyme activity. Additionally, the methoxy groups enhance the compound's electrophilic character, increasing its reactivity towards biological molecules .
Case Studies
Several case studies have explored the biological activity of similar compounds within the nitropyridine family. For instance:
- Study on Antimicrobial Efficacy : A comparative analysis of nitropyridine derivatives demonstrated that modifications in substituents significantly influenced their antibacterial properties. The study highlighted that compounds with electron-donating groups exhibited enhanced activity against resistant strains.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of various nitropyridines on cancer cell lines, revealing that certain derivatives had lower IC50 values than standard chemotherapeutics like doxorubicin .
Properties
Molecular Formula |
C7H8N2O4 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2,5-dimethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-6(9(10)11)7(13-2)8-4-5/h3-4H,1-2H3 |
InChI Key |
NXQYISCHYFONCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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